

# Solubility & Physicochemical Properties of Trimyristin

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Trimyristin

CAS No.: 555-45-3

Cat. No.: S545909

Get Quote

**Trimyristin** is a triglyceride predominantly found in nutmeg butter. Its solubility and behavior in various solvents and lipid systems are fundamental for its use in pharmaceutical formulations.

The table below summarizes key solubility and melting point information available from recent research:

Property	Details/Solvent System	Condition/Temperature	Observation/Value	Source Context
Extraction Solubility	Ethyl Acetate:Ethanol:Water (4.5:4.5:1, v/v/v)	Reflux	8.0% recovery from nutmeg; crystals formed upon cooling [1]	
Extraction Solubility	Diethyl Ether or Dichloromethane	Reflux	Common method for extraction from nutmeg [1]	
Melting Point	Not Specified	> Room Temperature	Exists in solid phase at room temperature, a key property for SLNs [2]	

Property	Details/Solvent System	Condition/Temperature	Observation/Value	Source Context
Drug Solubility Screening	Cetyl Palmitate (Solid Lipid)	Heated to 80°C	Method to assess Ivacaftor solubility in solid lipids [3]	
Drug Solubility Screening	Trimyrustin (Solid Lipid)	Heated to 80°C	Method to assess Ivacaftor solubility in solid lipids [3]	

## Experimental Protocols for Working with Trimyrustin

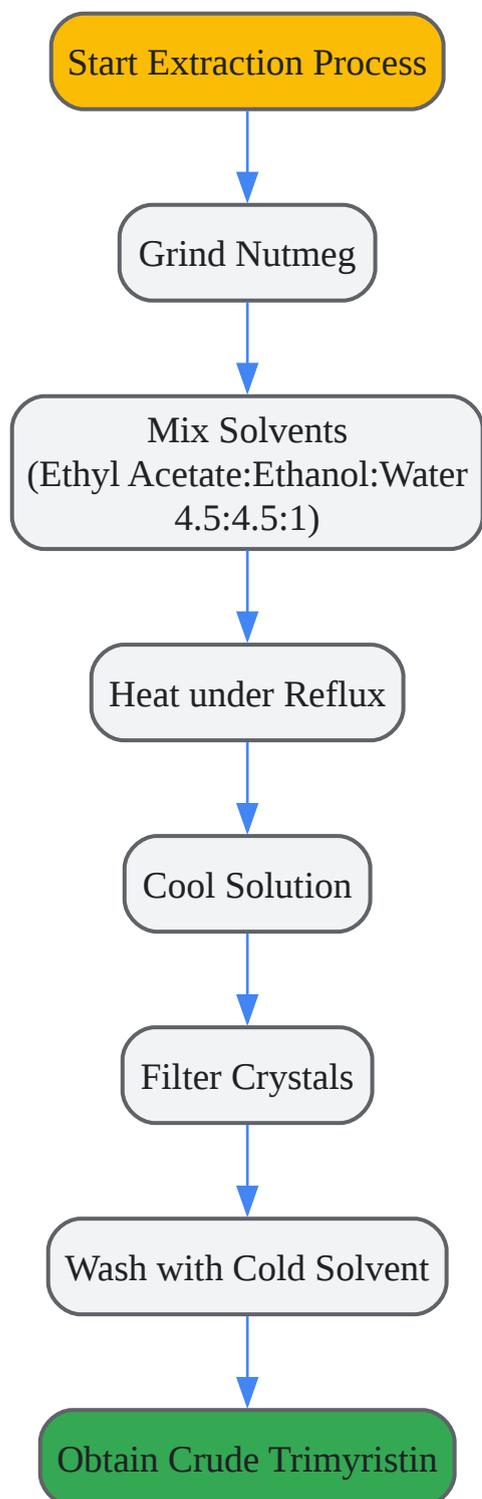
Here are detailed methodologies for key procedures involving **trimyrustin**, from its extraction to its application in formulating lipid nanoparticles.

### Extraction of Trimyrustin from Nutmeg

This protocol is adapted from an eco-friendly approach that uses a ternary solvent system [1].

- **Principle:** **Trimyrustin** is extracted from ground nutmeg using a heated solvent system where its solubility is high, and then recovered through crystallization upon cooling.
- **Materials:**
  - **Raw Material:** Dried, ground nutmeg.
  - **Solvents:** Ethyl acetate, ethanol, and water.
  - **Equipment:** Reflux apparatus, heating mantle, vacuum filtration system.
- **Procedure:**
  - **Prepare Solvent:** Mix ethyl acetate, ethanol, and water in a volume ratio of **4.5:4.5:1**.
  - **Extract:** Place ground nutmeg in a reflux apparatus and add the solvent mixture. Heat under reflux for several hours.
  - **Crystallize:** After heating, allow the solution to cool slowly to room temperature. **Trimyrustin** will crystallize from the solution as it cools.
  - **Isolate:** Collect the crude **trimyrustin** crystals by vacuum filtration.
  - **Wash and Dry:** Wash the crystals with a small amount of cold, fresh solvent mixture and allow them to dry. The product obtained is typically pure enough for many applications without needing recrystallization from acetone [1].

The workflow for this extraction process is summarized in the following diagram:



[Click to download full resolution via product page](#)

## Preparation of Trimyristin-based Solid Lipid Nanoparticles (SLNs)

This method describes a general hot homogenization-ultrasonication technique for formulating SLNs, using Ivacaftor-loaded SLNs as a specific example [3].

- **Principle:** A lipid phase containing the drug and melted **trimyristin** is emulsified in a hot aqueous surfactant solution. High-energy processes then reduce the droplet size to the nanoscale, forming nanoparticles upon cooling.
- **Materials:**
  - **Lipid: Trimyristin.**
  - **Drug:** Active pharmaceutical ingredient (e.g., Ivacaftor).
  - **Surfactant Solution:** Aqueous solution of a surfactant like Polysorbate 20.
  - **Equipment:** Water bath, high-speed homogenizer, probe sonicator.
- **Procedure:**
  - **Melt Lipid:** Heat **trimyristin** in a water bath to **5-10°C above its melting point** (e.g., 80°C).
  - **Disperse Drug:** Disperse the drug into the molten lipid melt with stirring until it is fully dissolved or uniformly dispersed.
  - **Heat Aqueous Phase:** Heat the surfactant solution to the same temperature as the lipid phase (e.g., 80°C).
  - **Form Primary Emulsion:** Add the aqueous phase to the lipid phase while stirring vigorously. Immediately homogenize the mixture using a high-speed homogenizer (e.g., at 10,000 rpm for 5 minutes).
  - **Form Nanoemulsion:** Process the hot coarse emulsion using a probe sonicator to reduce the particle size to the nanoscale.
  - **Form SLNs:** Allow the resulting nanoemulsion to cool at room temperature. As the lipid solidifies, it forms solid lipid nanoparticles [3].

## Screening Drug Solubility in Solid Lipids

This unconventional method is used to estimate the solubility of a drug (e.g., Ivacaftor) in solid lipids like **trimyristin** [3].

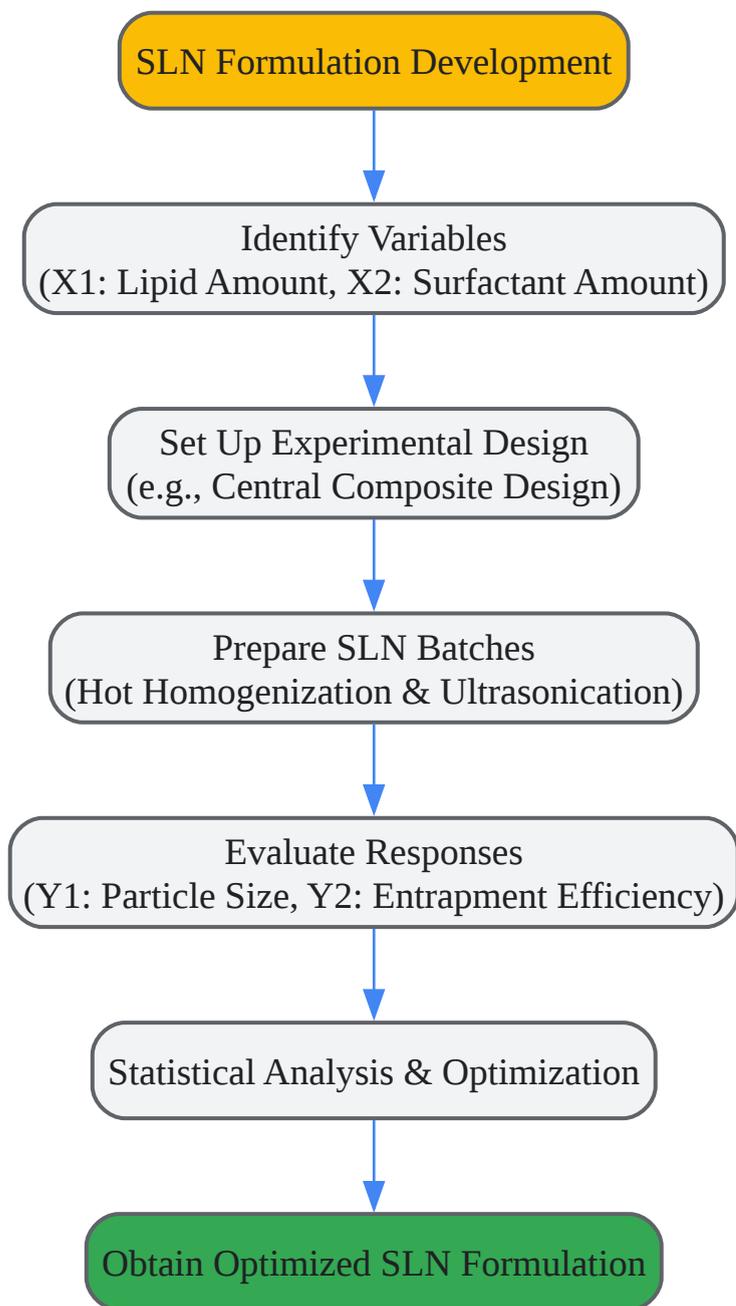
- **Principle:** The minimal amount of molten lipid required to dissolve a fixed amount of drug at a specific temperature is determined.
- **Procedure:**
  - Accurately weigh about 10 mg of the drug into a glass vial.

- Add an excess of melted **trimyristin** (heated to e.g., 80°C) to the vial while stirring continuously.
- Continue adding small, recorded portions of the molten lipid until a **clear solution** is formed, indicating complete dissolution of the drug.
- The solubility is expressed as the **ratio of the amount of lipid used to the amount of drug dissolved** [3].

## Pharmaceutical Applications in Drug Delivery

**Trimyristin** is recognized as a valuable solid lipid excipient for constructing drug delivery carriers, primarily due to its biocompatibility and ability to form a solid matrix that controls drug release.

- **Role in Solid Lipid Nanoparticles (SLNs):** **Trimyristin** is classified as a **triglyceride** used to form the solid core of SLNs. These nanoparticles (50-1000 nm in diameter) are used for the delivery of various antimicrobial and other drugs [2]. The solid matrix at room temperature provides a platform for controlled release.
- **Formulation Considerations:** When used in SLNs, factors like the **amount of lipid (X1)** and **amount of surfactant (X2)** are critical independent variables that are optimized. They directly impact dependent variables such as **particle size** and **entrapment efficiency (Y1 & Y2)** [3]. A general workflow for developing such a formulation is illustrated below.



Click to download full resolution via product page

***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Extraction of Betulin, Trimyristin, Eugenol and Carnosic ... [pmc.ncbi.nlm.nih.gov]
2. Trimyristin – Knowledge and References [taylorandfrancis.com]
3. Optimization of ivacaftor-loaded solid lipid nanoparticles for ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Solubility & Physicochemical Properties of Trimyristin]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545909#trimyristin-solubility>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)